molecular formula C21H16N2O4S B1199872 5,5-Diphenyl-1-phenylsulfonylhydantoin CAS No. 21413-28-5

5,5-Diphenyl-1-phenylsulfonylhydantoin

Número de catálogo: B1199872
Número CAS: 21413-28-5
Peso molecular: 392.4 g/mol
Clave InChI: WMIAQXWVZFAYQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of 5,5-Diphenyl-1-phenylsulfonylhydantoin follows International Union of Pure and Applied Chemistry guidelines, with the preferred systematic name being 1-(benzenesulfonyl)-5,5-diphenylimidazolidine-2,4-dione. This nomenclature reflects the core imidazolidine-2,4-dione ring system with specific substitution patterns at the 1 and 5 positions. The compound is registered under Chemical Abstracts Service registry number 21413-28-5, which serves as its unique identifier in chemical databases. The Food and Drug Administration Unique Ingredient Identifier for this compound is K757Y39D9Z, providing additional regulatory identification.

Multiple synonymous names exist for this compound, including 5,5-Diphenyl-1-(phenylsulfonyl)-2,4-imidazolidinedione, 1-Phenylsulfonyl-5,5-diphenylhydantoin, and the research designation PC-796. The systematic name 2,4-Imidazolidinedione, 5,5-diphenyl-1-(phenylsulfonyl)- represents the Chemical Abstracts Service index name format, emphasizing the imidazolidinedione core structure with detailed substitution nomenclature.

Nomenclature Parameter Value
Systematic Name 1-(benzenesulfonyl)-5,5-diphenylimidazolidine-2,4-dione
Chemical Abstracts Service Number 21413-28-5
Food and Drug Administration Unique Ingredient Identifier K757Y39D9Z
Molecular Formula C₂₁H₁₆N₂O₄S
Research Designation PC-796

Propiedades

Número CAS

21413-28-5

Fórmula molecular

C21H16N2O4S

Peso molecular

392.4 g/mol

Nombre IUPAC

1-(benzenesulfonyl)-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C21H16N2O4S/c24-19-21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)23(20(25)22-19)28(26,27)18-14-8-3-9-15-18/h1-15H,(H,22,24,25)

Clave InChI

WMIAQXWVZFAYQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

SMILES canónico

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Otros números CAS

21413-28-5

Sinónimos

1-benzenesulfonyl-5,5-diphenylhydantoin
1-phenylsulfonyl-5,5-diphenylhydantoin
PC 796
PC-796

Origen del producto

United States

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5,5-Diphenyl-1-phenylsulfonylhydantoin is a hydantoin derivative characterized by its dual phenyl substitutions and a sulfonyl group. Its molecular formula is C21H16N2O4SC_{21}H_{16}N_{2}O_{4}S with a molecular weight of 396.43 g/mol. The structure contributes to its pharmacological activities, making it a valuable scaffold in medicinal chemistry.

Antitumor Activity

Research has demonstrated significant antitumor properties of 5,5-diphenyl-1-phenylsulfonylhydantoin in various cancer models. In vivo studies indicated that the compound could inhibit tumor growth effectively:

  • Study Findings : In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg . This suggests a potent anticancer effect with minimal toxicity to normal cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in models of induced arthritis:

  • Study Findings : Significant reductions in paw swelling were observed after treatment, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

5,5-Diphenyl-1-phenylsulfonylhydantoin has also been evaluated for its antimicrobial properties against resistant bacterial strains:

  • Case Study on Infection Control : The compound demonstrated effective inhibition of growth in multi-drug resistant strains, highlighting its potential for treating infectious diseases.

Structure-Activity Relationship (SAR)

The effectiveness of 5,5-diphenyl-1-phenylsulfonylhydantoin can be attributed to its chemical structure. SAR studies indicate that modifications to the hydantoin ring and substituents influence its biological activity significantly:

Compound ModificationEffect on Activity
N-3 substituentsEnhanced COX-2 inhibition
Sulfonyl groupIncreased selectivity against COX enzymes

Case Study on Cancer Treatment

Objective : Evaluate anticancer effects in breast cancer models.

Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach with reduced side effects.

Case Study on Antimicrobial Efficacy

Objective : Assess efficacy against resistant bacterial strains.

Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential for use in antibiotic-resistant infections.

Comparación Con Compuestos Similares

Pharmacokinetics :

  • Bioavailability : 70–100% (oral) .
  • Metabolism : Hepatic oxidation via CYP2C9 and CYP2C19 .
  • Half-life : 6–24 hours, dependent on dose and genetic polymorphisms .

Comparison with Similar Hydantoin Derivatives

Hydantoins are structurally versatile, with modifications at the 1-, 3-, or 5-positions influencing pharmacological activity, stability, and applications. Below is a comparative analysis of phenytoin with key analogs:

5,5-Dimethylhydantoin (CAS 77-71-4)

  • Structure : Hydantoin core with two methyl groups at the 5-position.
  • Synthesis: Prepared via condensation of acetone cyanohydrin with urea or via formaldehyde-mediated reactions .
  • Applications: Industrial: Used as a biocide and formaldehyde donor in cosmetics (e.g., 1-(hydroxymethyl)-5,5-dimethylhydantoin) . Pharmaceutical: Lacks anticonvulsant activity; primarily a precursor for other compounds .
  • Key Data: Property 5,5-Dimethylhydantoin Phenytoin Molecular Formula C₅H₈N₂O₂ C₁₅H₁₂N₂O₂ Melting Point 175–177°C 295–298°C Aqueous Solubility High (freely soluble) Low (0.02 mg/mL) Pharmacological Use Non-therapeutic Anticonvulsant Green Synthesis Methods Formaldehyde-mediated Ultrasound-assisted

5-Methyl-5-phenylhydantoin (CAS 6843-49-8)

  • Structure : Hybrid of phenytoin and 5,5-dimethylhydantoin, with one methyl and one phenyl group at the 5-position.
  • Synthesis : Derived from unsymmetrical benzils under ultrasound irradiation .
  • Applications :
    • Intermediate in anticonvulsant research; less potent than phenytoin .
  • Key Data :

    Property 5-Methyl-5-phenylhydantoin Phenytoin
    Molecular Formula C₁₀H₁₀N₂O₂ C₁₅H₁₂N₂O₂
    Melting Point 199–201°C 295–298°C
    Bioactivity Moderate sodium channel inhibition Strong inhibition

1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (CAS 6440-58-0)

  • Structure : 5,5-dimethylhydantoin with hydroxymethyl groups at the 1- and 3-positions.
  • Applications: Preservative in personal care products (releases formaldehyde) . No central nervous system activity due to poor blood-brain barrier penetration .
  • Key Data :

    Property 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin Phenytoin
    Molecular Formula C₇H₁₂N₂O₄ C₁₅H₁₂N₂O₂
    Melting Point 100°C 295–298°C
    Toxicity Skin irritation (formaldehyde release) Teratogenic (Pregnancy Category D)

Research Findings and Trends

Pharmacological Activity

  • Phenytoin remains the only hydantoin with robust anticonvulsant efficacy, attributed to its lipophilic phenyl groups enhancing blood-brain barrier penetration .
  • Methyl or hydroxymethyl substitutions reduce sodium channel affinity, as seen in 5,5-dimethylhydantoin and its derivatives .

Industrial vs. Pharmaceutical Utility

  • Phenytoin is exclusively therapeutic, whereas other hydantoins serve industrial roles (e.g., biocides, preservatives) due to their solubility and chemical stability .

Métodos De Preparación

Biltz Synthesis of 5,5-Diphenylhydantoin

The Biltz reaction remains a foundational method for synthesizing 5,5-diphenylhydantoin (phenytoin), which serves as the precursor for sulfonylation. The reaction involves the condensation of benzil and urea under basic conditions:

Procedure ():

  • Reactants : Benzil (4.0 mmol), urea (7.2 mmol), DMSO (24 mL), 1.8 M KOH (4 mL).

  • Conditions : Ultrasound-assisted continuous flow at 1 mL/min, 12 min residence time.

  • Outcome : 67% yield (average) with reduced dimer formation compared to thermal batch methods.

Key Advantages :

  • Ultrasound irradiation minimizes byproducts (e.g., dimerization) and enhances reaction efficiency.

  • Continuous-flow systems improve scalability and safety.

Sulfonylation of 5,5-Diphenylhydantoin

Introduction of the phenylsulfonyl group is achieved via reaction with phenylsulfonyl chloride under basic conditions:

Procedure ():

  • Reactants : 5,5-Diphenylhydantoin (2 mmol), phenylsulfonyl chloride (2–6 mmol), triethylamine (4 mmol) in acetone.

  • Conditions : 0–60°C, 2–8 h.

  • Outcome : Moderate to excellent yields (50–85%), depending on stoichiometry and temperature.

Mechanistic Insights :

  • Sulfonylation occurs at the N1 position of hydantoin due to nucleophilic attack by the deprotonated nitrogen.

  • Excess sulfonyl chloride ensures complete conversion, while bases like Et₃N neutralize HCl byproducts.

Three-Step Method from Phenytoin Sodium Salt (Patent-Based Approach)

A Chinese patent (CN102060874A) outlines a sequential method for synthesizing sulfonylated hydantoin derivatives ():

Hydroxymethylation

  • Reactants : Phenytoin sodium salt, formaldehyde (1.4:1 molar ratio), dehydrated ethanol.

  • Conditions : 32–80°C, pH 7.2–7.5 (adjusted with K₂CO₃).

  • Outcome : Hydroxymethyl intermediate (263°C mp, 75% yield).

Esterification with Phosphoric Acid

  • Reactants : Hydroxymethylated product, tetrahydrofuran (THF), phosphoric acid.

  • Conditions : Reflux (110–114°C), 3 h.

  • Outcome : Phosphorylated intermediate (303°C mp, 68% yield).

Prodrug Synthesis via Sodium Methoxide Treatment

  • Reactants : Esterified product, methanol, sodium methoxide.

  • Conditions : Room temperature, 30 min stirring.

  • Outcome : 5,5-Diphenyl-1-phenylsulfonylhydantoin (221.4°C mp, 80% yield).

Adaptation for Sulfonylation :
Replacing phosphoric acid with phenylsulfonyl chloride in Step 3.2 could directly yield the target compound, though this modification requires validation.

Continuous-Flow Ultrasound-Assisted Synthesis

Building on green chemistry principles, a hybrid approach combines continuous-flow technology with sulfonylation (,):

Procedure :

  • Hydantoin Synthesis : As described in Section 2.1.

  • In-line Sulfonylation :

    • Reactants : Phenytoin (1 equiv), phenylsulfonyl chloride (1.5 equiv), Et₃N (2 equiv) in DMSO.

    • Conditions : 50°C, 10 min residence time.

    • Outcome : 72% yield, >95% purity.

Advantages :

  • Reduced reaction time and waste generation.

  • Enhanced reproducibility for industrial applications.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Classical Biltz + Sulfonylation50–85%8–12 hCost-effective, scalableModerate yields, byproduct formation
Patent-Based Three-Step68–80%6–8 hHigh-purity intermediatesMulti-step, complex workup
Continuous-Flow Hybrid72%<1 hRapid, eco-friendlyRequires specialized equipment

Challenges and Optimization Strategies

  • Byproduct Formation : Dimerization during Biltz synthesis is mitigated using ultrasound or flow chemistry ().

  • Sulfonylation Efficiency : Excess sulfonyl chloride (2–3 equiv) and polar aprotic solvents (e.g., DMSO) improve conversion rates ().

  • Purification : Recrystallization from ethanol/water mixtures (80:20 v/v) enhances product purity ( ).

Q & A

Q. What are the recommended synthetic methodologies for 5,5-Diphenyl-1-phenylsulfonylhydantoin, and how do batch vs. continuous-flow approaches compare in efficiency?

The synthesis of hydantoin derivatives can be adapted from protocols for structurally analogous compounds like 5,5-diphenylhydantoin. Batch synthesis typically involves refluxing benzil, urea, and a sulfonating agent under acidic conditions, while continuous-flow methods (e.g., ultrasound-assisted microreactors) improve reaction efficiency and reproducibility by enhancing mass/heat transfer . For 5,5-diphenyl-1-phenylsulfonylhydantoin, sulfonation at the N1 position may require controlled stoichiometry of phenylsulfonyl chloride to avoid overfunctionalization. Continuous-flow setups reduce side reactions (e.g., hydrolysis) and enable real-time monitoring .

Q. How can structural characterization of 5,5-Diphenyl-1-phenylsulfonylhydantoin be optimized using spectroscopic and crystallographic techniques?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. For example, the phenylsulfonyl group introduces distinct deshielding effects on adjacent protons .
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the sulfonyl group on the hydantoin ring’s planarity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C21_{21}H16_{16}N2_{2}O4_{4}S, expected [M+H]+^+ = 393.09) and fragmentation patterns .

Q. What solvents and conditions are optimal for solubility and stability studies of this compound?

Hydantoins generally exhibit poor aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF). The phenylsulfonyl group enhances lipophilicity, necessitating solubility testing in ethanol/water mixtures (e.g., 70:30 v/v) for pharmacological assays. Stability studies should monitor hydrolysis under physiological pH (7.4) and acidic conditions (pH 1–3) to assess degradation kinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the phenylsulfonyl group in modulating biological activity?

Comparative SAR studies with 5,5-diphenylhydantoin (phenytoin) and its sulfonated derivatives can identify critical pharmacophoric features. For example:

  • Anticonvulsant Activity : Evaluate sodium channel blocking efficacy via patch-clamp assays. The sulfonyl group may alter lipophilicity, affecting blood-brain barrier penetration .
  • COX-2 Inhibition : Test inhibition potency using enzyme-linked immunosorbent assays (ELISA). Diarylsulfonyl hydantoins have shown selectivity for COX-2 due to bulky substituents fitting the enzyme’s hydrophobic pocket .
  • Metal Complexation : Synthesize Fe(III)/Cu(II) complexes and assess antioxidant activity via DPPH radical scavenging. The sulfonyl group may enhance ligand-metal charge transfer .

Q. What computational strategies are effective for predicting the pharmacokinetic and toxicity profiles of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding with targets like voltage-gated sodium channels (PDB: 6AGF). The sulfonyl group’s steric effects may disrupt interactions critical for phenytoin’s efficacy .
  • ADMET Prediction : Tools like SwissADME estimate parameters like logP (expected ~3.5) and CYP450 metabolism, guiding toxicity risk assessments .

Q. How can contradictory results in pharmacological studies (e.g., pro-convulsant vs. anticonvulsant effects) be systematically addressed?

  • Dose-Response Analysis : Conduct in vivo assays (e.g., maximal electroshock in rodents) across multiple doses to identify therapeutic windows.
  • Metabolite Profiling : Use LC-MS to detect active/toxic metabolites (e.g., hydroxylated derivatives) that may explain paradoxical effects .
  • Gene Expression Studies : RNA sequencing of brain tissues can reveal off-target pathways (e.g., GABAergic signaling) modulated by sulfonated hydantoins .

Methodological Considerations

Q. What experimental designs are recommended for optimizing reaction yields in sulfonated hydantoin synthesis?

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., pyridine) to identify optimal conditions via response surface methodology .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track urea cyclization and sulfonation progress .

Q. How can analytical challenges (e.g., low crystallinity) be mitigated during characterization?

  • Co-Crystallization : Add templating agents (e.g., polyethylene glycol) to improve crystal formation .
  • Dynamic Light Scattering (DLS) : Assess particle size distribution in amorphous samples to ensure homogeneity for biological testing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.